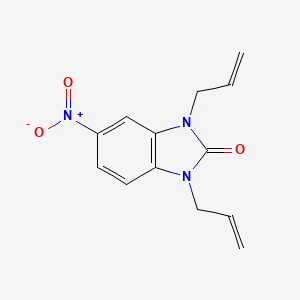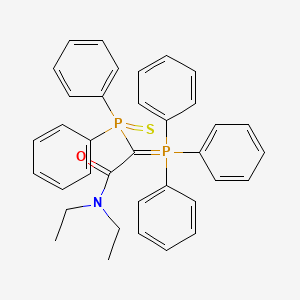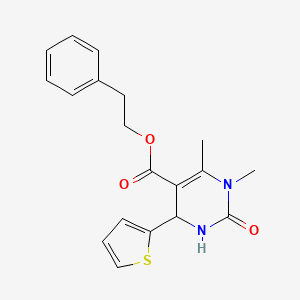![molecular formula C22H20ClFN2O4S B12495215 N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495215.png)
N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: is a complex organic compound with a unique structure that includes chloro, methyl, fluorophenyl, sulfonyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 5-chloro-2-methylphenylamine, which is then reacted with other reagents to introduce the fluorophenyl, sulfonyl, and methoxyphenyl groups. Common reaction conditions include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry .
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure and functional groups .
Medicine: It may be explored for its therapeutic properties and as a precursor for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Fluorophenyl N-(5-chloro-2-methylphenyl)carbamate
- Furfuryl N-(5-chloro-2-methylphenyl)carbamate
Comparison: Compared to similar compounds, N-(5-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to its combination of chloro, methyl, fluorophenyl, sulfonyl, and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C22H20ClFN2O4S |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-15-3-4-16(23)13-21(15)25-22(27)14-26(18-7-9-19(30-2)10-8-18)31(28,29)20-11-5-17(24)6-12-20/h3-13H,14H2,1-2H3,(H,25,27) |
InChI Key |
YNUHNQRNYUULHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12495137.png)

![4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495147.png)
![N-(4-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12495150.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495152.png)



![({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B12495178.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495182.png)
![1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12495188.png)
![8-methoxy-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B12495194.png)
![3-[(4-bromophenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12495200.png)
![2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B12495207.png)
